N-Acetyl-L-valine

Descripción general

Descripción

La acetilvalina, también conocida como N-acetilvalina, es un derivado del aminoácido valina. Es una forma de aminoácido alfa proteico L-valina con N-terminal protegido biológicamente disponible. Este compuesto es significativo en diversos procesos bioquímicos y tiene aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La acetilvalina se puede sintetizar a través de la síntesis directa que involucra N-acetiltransferasas específicas o mediante la degradación proteolítica de proteínas N-acetiladas por hidrolasas específicas . Una ruta sintética notable implica la sililmetilación de la N-acetilvalina con el sistema ClCH₂SiMe₂Cl—(Me₃Si)₂NH, que produce un derivado de 2-silamorfolin-6-ona. Este derivado se puede hidrolizar en etanol acuoso para producir bis-acetilvalina que contiene disiloxano .

Métodos de producción industrial

Si bien los métodos de producción industrial específicos para la acetilvalina no están ampliamente documentados, el enfoque general implica el uso de N-acetiltransferasas para la síntesis directa o la degradación de proteínas N-acetiladas. Estos métodos son escalables y se pueden adaptar para la producción a gran escala.

Análisis De Reacciones Químicas

Biochemical Reactions and Metabolic Pathways

NAVA participates in several biochemical processes:

Protein Acetylation and Degradation

- NAVA is released during proteolysis of N-acetylated proteins via N-acylpeptide hydrolases .

- Role in Enzyme Regulation :

| Parameter | Non-Acetylated GNMT | Acetylated GNMT |

|---|---|---|

| (5-methyltetrahydrofolate) | 15 µM | 8 µM |

| Residual Activity (with folate) | 40% | 65% |

Metabolic Stability

- NAVA resists spontaneous hydrolysis under physiological conditions (pH 7.4, 37°C) due to its stable amide bond .

- Thermal Decomposition :

Reactivity in Organic Solvents

Solubility studies reveal NAVA’s behavior in 12 organic solvents (e.g., methanol, acetone):

| Solvent | Solubility (25°C, g/100g) | Temperature Dependence |

|---|---|---|

| Methanol | 2.8 | Increases linearly to 8.1 at 60°C |

| Ethanol | 1.5 | Peaks at 4.9 (60°C) |

| Acetone | 0.3 | Minimal temperature effect |

- Implications : Methanol is optimal for recrystallization, while acetone is unsuitable for reactions requiring high solubility .

Catalytic and Inhibitory Interactions

- Inhibition of N-Acetylglutamate Synthase (NAGS) :

- Role in Autophagy :

Stability and Decomposition Pathways

| Condition | Reaction | Products |

|---|---|---|

| High Temperature (>160°C) | Thermal decomposition | Acetic acid, valine isomers |

| Alkaline Hydrolysis (pH >10) | Amide bond cleavage | L-valine, acetate ions |

Aplicaciones Científicas De Investigación

Nutritional Applications

Amino Acid Supplementation

N-Acetyl-L-valine, like other branched-chain amino acids (BCAAs), plays a crucial role in muscle metabolism and recovery. Studies indicate that supplementation with BCAAs can enhance muscle protein synthesis and reduce exercise-induced muscle damage. This compound may provide similar benefits, promoting muscle growth and aiding recovery post-exercise.

Gut Health Improvement

Research has shown that valine supplementation can positively influence gut health by enhancing nutrient uptake and microbial balance. A study involving laying hens demonstrated that dietary valine improved intestinal morphology and reduced pathogenic bacteria in the gut, suggesting potential applications in animal nutrition and health management .

Biochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

This compound has been utilized in NMR spectroscopy to study molecular structures and dynamics. Its unique chemical properties make it suitable for understanding interactions within biological systems at the molecular level . This application is vital in drug development and understanding biochemical pathways.

Thermal Properties Analysis

Recent studies have measured the heat capacities of N-acetyl amino acids, including this compound, using calorimetry techniques. Understanding the thermal properties of these compounds can aid in their formulation for pharmaceutical applications .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la acetilvalina implica su interacción con objetivos moleculares y vías específicas. Se produce ya sea a través de la síntesis directa de N-acetiltransferasas específicas o mediante la degradación proteolítica de proteínas N-acetiladas por hidrolasas específicas . Estas interacciones juegan un papel crucial en varios procesos bioquímicos, incluida la síntesis y degradación de proteínas.

Comparación Con Compuestos Similares

La acetilvalina se puede comparar con otros compuestos similares, como:

N-acetil-L-valina: Un derivado de L-valina con propiedades y aplicaciones similares.

N-acetil-DL-valina: Una mezcla racémica de N-acetilvalina con aplicaciones en investigación e industria.

N-acetil-L-leucina: Otro aminoácido N-acetilado con propiedades bioquímicas distintas.

La singularidad de la acetilvalina radica en sus interacciones específicas con las N-acetiltransferasas y las hidrolasas, lo que la hace valiosa en estudios relacionados con la función y el metabolismo de las proteínas .

Actividad Biológica

N-Acetyl-L-valine (NAV) is an N-acyl derivative of the amino acid L-valine, classified as an N-acyl-alpha amino acid. This compound has garnered attention due to its potential biological activities, particularly in the context of protein stability, neuroprotection, and metabolic functions. This article delves into the biological activity of NAV, supported by research findings, case studies, and relevant data tables.

This compound is synthesized through the acetylation of L-valine, a process facilitated by N-acetyltransferases. This modification is significant as it alters the amino acid's properties, enhancing its biological availability and stability. NAV can be generated via two primary pathways:

- Direct synthesis using specific enzymes.

- Proteolytic degradation of N-acetylated proteins by hydrolases .

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NAV, particularly in models of traumatic brain injury (TBI). For instance, research indicates that NAV treatment can significantly improve motor and cognitive outcomes in mice subjected to controlled cortical impact (CCI). The compound appears to mitigate cell death and reduce neuroinflammatory markers, suggesting a protective role against neurodegeneration .

Key Findings:

- NAV treatment led to a reduction in TUNEL-positive cells (a marker for apoptosis) in cortical sections.

- Decreased levels of cleaved caspase-3 in neurons were observed, indicating reduced apoptosis following NAV treatment .

2. Role in Protein Stability

N-acetylation is a common post-translational modification that enhances protein stability and function. For instance, N-acetylated forms of amino acids like NAV are involved in protecting proteins from degradation and facilitating proper folding. This stability is crucial for maintaining cellular functions and metabolic processes .

Case Study: Neuroprotective Effects in TBI Models

A study involving mice demonstrated that oral administration of NAV resulted in:

- Improved recovery of motor functions.

- Reduction in lesion volume and neuroinflammation.

- Enhanced autophagy flux, which is vital for cellular repair mechanisms .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Model | Dosage | Findings | Outcome |

|---|---|---|---|---|

| Study 1 | TBI Mice | NAV (oral) | Reduced cell death, decreased neuroinflammation | Improved motor/cognitive function |

| Study 2 | In vitro | NA | Enhanced protein stability via acetylation | Increased protein lifespan |

| Study 3 | Human Urine | NA | Elevated levels in acylase I deficiency patients | Indicative of metabolic dysfunction |

The biological activity of NAV can be attributed to several mechanisms:

- Modulation of Neuroinflammation: NAV's ability to reduce inflammatory markers suggests it may play a role in modulating neuroinflammatory responses during injury.

- Enhancement of Autophagy: By promoting autophagy flux, NAV aids in cellular repair processes crucial for recovery after injuries .

- Protein Stability: As an N-acetylated amino acid, NAV contributes to the stability and functionality of proteins, which is essential for various metabolic processes .

Propiedades

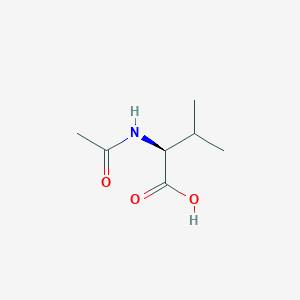

IUPAC Name |

(2S)-2-acetamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYJTAOFMMMOPX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914697 | |

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

37.1mg/mL at 25 °C | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

96-81-1, 3067-19-4 | |

| Record name | Acetylvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetylvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.308 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U83P7H9HV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylvaline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.